N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(18-13-16-5-1-2-6-17(16)25-18)22-14-15-8-11-23(12-9-15)19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWJFWTXPTODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Carboxamide Formation via Coupling Reactions
The most direct route involves coupling benzofuran-2-carboxylic acid derivatives with (1-(pyridin-2-yl)piperidin-4-yl)methanamine. This method employs activation reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation. For example:
- Benzofuran-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
- DCC (1.2 equiv) and DMAP (0.1 equiv) are added to activate the carboxylic acid.
- (1-(Pyridin-2-yl)piperidin-4-yl)methanamine (1.1 equiv) is introduced dropwise under nitrogen.
- The reaction proceeds at room temperature for 12–24 hours, yielding the carboxamide after purification by column chromatography.
Key Advantages : High atom economy and straightforward isolation.
Challenges : Requires pre-synthesized piperidine intermediate and careful moisture control.
Piperidine Intermediate Synthesis
The (1-(pyridin-2-yl)piperidin-4-yl)methanamine precursor is synthesized via reductive amination or N-alkylation :
Reductive Amination
- Piperidin-4-ylmethanamine reacts with pyridine-2-carbaldehyde in methanol.
- Sodium cyanoborohydride (NaBH3CN) is added to reduce the imine intermediate.
- The product is isolated in 65–75% yield after neutralization and extraction.
N-Alkylation
Microwave-Assisted Perkin Rearrangement
Adapting methods from benzofuran synthesis:
- 3-Bromocoumarin undergoes microwave-assisted Perkin rearrangement with potassium hydroxide (KOH) in ethanol.
- The reaction generates benzofuran-2-carboxylic acid in 85–89% yield within 5 minutes.
- Subsequent amide coupling with the piperidine amine completes the synthesis.
Optimization : Microwave irradiation reduces reaction times from hours to minutes, improving throughput.
Comparative Analysis of Synthetic Methods
Critical Considerations in Synthesis
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Properties
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has been investigated for its potential therapeutic effects, which include:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, in vitro studies have shown cytotoxic effects against breast cancer and leukemia cell lines.
- Antimicrobial Effects : The compound exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.
Biological Research Applications
This compound serves as a valuable tool compound in biological research:
Pathway Studies
Researchers utilize this compound to explore various biological pathways, particularly those involving the benzofuran and piperidine moieties. Its ability to modulate key signaling pathways makes it an important subject for studying disease mechanisms.
Drug Development
The compound is also being investigated as a lead structure for developing new drugs targeting neurological disorders and other conditions. Its structural features allow for modifications that could enhance efficacy and selectivity.
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial settings:
Material Science
The unique properties of this compound enable its use in creating new materials, particularly those involving heterocyclic compounds. These materials could have applications in coatings, polymers, and other chemical processes.
Anticancer Activity Case Study
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxic effects on leukemia cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.
Antimicrobial Activity Case Study
In vitro tests revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests effectiveness comparable to existing antibiotics.
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial & Antifungal | 5–20 | Effective against resistant strains |
| Benzofuran Derivative A | Antibacterial | 10–30 | Less effective than target compound |
| Piperidine Derivative B | Anticancer | 15–25 | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels, which are involved in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Compound 1 : N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (CAS: 150515-80-3)
- Molecular Formula : C14H16N2O2·HCl
- Molecular Weight : 280.74 g/mol
- Key Differences: Lacks the pyridin-2-yl substituent on the piperidine ring. Exists as a hydrochloride salt, enhancing aqueous solubility (soluble in chloroform, methanol, DMSO) .
Compound 2 : N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide (CAS: 1235266-41-7)
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.5 g/mol
- Key Differences :
- Implications : The thiophene ring may enhance metabolic stability but reduce polar interactions compared to pyridine.
Compound 3 : 1,3,5-Trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS: 1448070-50-5)
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Compound 2’s higher LogD (4.16) suggests greater membrane permeability than the target compound, assuming similar trends.
Functional Group Impact on Bioactivity
- Pyridin-2-yl Group (Target Compound) : Enhances aromatic stacking and hydrogen-bonding capabilities, likely improving affinity for kinases or GPCRs.
- Thiophene (Compound 2) : Introduces sulfur-mediated hydrophobic interactions but may reduce polarity.
- Hydrochloride Salt (Compound 1) : Improves solubility but limits blood-brain barrier penetration compared to free bases.
Potential Structure-Activity Relationships (SAR)
- Piperidine Substitution : Pyridine-substituted analogs (e.g., target compound) show enhanced receptor engagement over unsubstituted (Compound 1) or thiophene-substituted (Compound 2) derivatives.
- Carboxamide vs. Sulfonamide : Carboxamides (target compound) offer stronger hydrogen-bonding than sulfonamides (Compound 3), influencing target selectivity.
Biological Activity
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound classified as a benzofuran derivative. Its structure incorporates a benzofuran ring, a piperidine ring, and a pyridine ring, linked through a carboxamide functional group. This unique configuration positions the compound as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C20H21N3O2, with a molecular weight of 335.39 g/mol. The compound's structural complexity allows for diverse interactions with biological targets, which is critical for its potential therapeutic effects.
The biological activity of this compound primarily arises from its interactions with specific receptors, enzymes, and ion channels. The compound may modulate various signaling pathways by binding to these targets, influencing cellular responses and physiological processes.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary investigations indicate that it may inhibit cell proliferation in cancer cell lines, particularly in breast cancer models (MDA-MB-231), suggesting its role as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating potential use in treating infections.
Anticancer Activity
A study reported that this compound exhibited significant cytotoxic effects on MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This was notably more effective than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM in the same cell line .
Antimicrobial Effects
The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be developed into an antimicrobial agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-4-yl)pyridin-4-amine | Pyridine and amine groups | Moderate anticancer activity |
| 2-(Pyridin-2-yl)pyrimidine Derivatives | Pyridine and pyrimidine rings | Antimicrobial activity |
| N-Methyl-1-(pyridin-4-yl)methanamine | Pyridine and methanamine | Limited biological activity |
The unique combination of benzofuran, piperidine, and pyridine moieties in this compound contributes to its distinct pharmacological profile, setting it apart from similar compounds.
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with preparing intermediates like pyridine-2-yl-piperidine derivatives and benzofuran-2-carboxylic acid chloride. Key steps include coupling reactions under controlled conditions (e.g., using carbodiimide coupling agents) and purification via column chromatography. Characterization relies on spectroscopic methods:
Q. How can researchers confirm the structural integrity of this compound in different solvents?
X-ray crystallography is the gold standard for resolving 3D conformation, especially for sterically hindered regions like the piperidine-pyridine junction. Alternatively, advanced NMR techniques (e.g., 2D-COSY, NOESY) assess solution-phase structural stability in solvents like DMSO or CDCl₃ . Solvent polarity impacts intramolecular interactions; for example, hydrophobic environments may stabilize the benzofuran ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Perform dose-response studies to establish IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
- Use structural analogs (e.g., thiophene or furan derivatives) as controls to isolate the role of the pyridine-piperidine scaffold .
- Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding affinity to proposed targets like MAO-B or adenosine receptors .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyls) on the benzofuran ring or piperidine nitrogen while monitoring logP values .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable amides or ethers. CYP450 inhibition assays guide toxicity mitigation .
- Pro-drug approaches : Mask polar groups (e.g., carboxamide) with cleavable esters to improve bioavailability .
Q. How does the compound’s mechanism of action differ from structurally related analogs?
Comparative studies using molecular docking and MD simulations reveal that the pyridine-2-yl group in the piperidine ring enhances hydrogen bonding with kinase active sites (e.g., EGFR or Aurora kinases) compared to thiophene analogs. Electrophilic substituents on benzofuran (e.g., halogens) may increase cross-reactivity with off-target proteins, necessitating selectivity profiling via kinome-wide screens .
Q. What experimental designs are critical for evaluating its potential as a CNS-targeting agent?
- Blood-brain barrier (BBB) penetration : Use in vitro models (e.g., MDCK-MDR1 cells) to measure permeability (Papp) and efflux ratios.
- Receptor profiling : Screen against CNS targets (e.g., serotonin 5-HT₆ or dopamine D₂ receptors) via radioligand binding assays .
- In vivo neuropharmacology : Employ rodent models (e.g., forced swim test for depression) with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Methodological Considerations
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- HPLC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) for separation. Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates in plasma/brain homogenates .
- Stability testing : Assess compound integrity under storage conditions (-80°C vs. room temperature) and freeze-thaw cycles .
Q. What computational tools predict synthetic feasibility and bioactivity?
- Retrosynthesis software (e.g., Chematica) identifies optimal routes using available intermediates (e.g., benzofuran-2-carboxylic acid).
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
